molecular formula C15H24O B205860 Alismol CAS No. 87827-55-2

Alismol

Cat. No.: B205860
CAS No.: 87827-55-2
M. Wt: 220.35 g/mol
InChI Key: BUPJOLXWQXEJSQ-QLFBSQMISA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alismol interacts with various biomolecules, including Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory molecules . It suppresses lung inflammation by activating Nrf2 and inhibiting NF-κB .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the levels of neutrophils and pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma (IFN-γ), and Cyclooxygenase-2 (COX-2), suggesting an anti-inflammatory activity of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not induce cytotoxicity or reactive oxygen species (ROS). Unlike the ethanol extract of Alisma orientale, this compound does not suppress NF-κB activity but rather activates Nrf2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress neutrophilic lung inflammation. The effects of this compound were tested using equivalent amounts of 10 μM or 1 μM of this compound (2.20 mg/kg mouse body weight: m.b.w. or 0.22 mg/kg m.b.w.) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protect mice from ALI-like symptoms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It induces the expression of prototypic genes regulated by Nrf2, including Heme Oxygenase-1 (HO-1), NAD (P)H: quinine oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC) .

Chemical Reactions Analysis

Types of Reactions: Alismol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Pharmacological Properties

1. Anti-Inflammatory Effects

Alismol has been shown to alleviate inflammation in various models. In a study involving a lipopolysaccharide-induced acute lung injury mouse model, this compound significantly reduced lung inflammation. It was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. The study demonstrated that this compound did not induce reactive oxygen species production, indicating its safety and potential as an anti-inflammatory agent .

2. Diuretic Activity

The diuretic properties of this compound are well-documented. Research indicates that this compound and other compounds from Alisma orientale can interfere with sodium and chloride reabsorption in renal tubules, promoting diuresis. This action is particularly beneficial in treating conditions associated with fluid retention, such as hypertension and edema .

3. Immunomodulatory Effects

This compound exhibits immunomodulatory activities by influencing immune responses. Studies have shown that it can inhibit hypersensitivity reactions in animal models, suggesting its potential use in treating autoimmune conditions . The compound's ability to modulate the complement system further supports its role in immune regulation .

Case Studies

Several studies highlight the clinical relevance of this compound:

  • Pregnancy-Induced Hypertension : A study explored the potential of Alisma orientale, including this compound, in treating pregnancy-induced hypertension. The results indicated that compounds from this herb could effectively manage blood pressure and mitigate related complications .
  • Metabolic Syndrome : Another investigation assessed the effects of methanolic extracts from Alisma orientale on metabolic syndrome parameters. The findings showed significant improvements in energy metabolism and amino acid profiles, suggesting a therapeutic avenue for managing metabolic disorders .

Data Table: Summary of Key Findings on this compound

Application Area Effect Mechanism Study Reference
Anti-InflammatoryReduces lung inflammationNrf2 activation, ROS inhibition
DiureticPromotes urinationInterference with Na+/Cl− reabsorption
ImmunomodulatoryModulates immune responseInhibition of hypersensitivity reactions
Pregnancy-Induced HypertensionLowers blood pressureMulti-target effects on vascular health
Metabolic SyndromeImproves metabolic profilesRegulation of energy metabolism

Comparison with Similar Compounds

  • Alisol B 23-acetate
  • Alisol C 23-acetate
  • Alismoxide

These compounds share similar structural features but may differ in their biological activities and mechanisms of action.

Biological Activity

Alismol, a bioactive compound derived from the tuber of Alisma orientale, has garnered significant attention for its potential therapeutic effects, particularly in the context of inflammation and respiratory diseases. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings, case studies, and data tables.

This compound is one of the major constituents identified in the ethanol extract of Alisma orientale (EEAO). Its chemical structure contributes to its biological activity, particularly its ability to modulate inflammatory responses. Research indicates that this compound activates the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) pathway while not significantly suppressing Nuclear Factor-kappa B (NF-κB) activity. This dual mechanism suggests that this compound may exert its anti-inflammatory effects through a unique pathway that enhances cellular defense mechanisms against oxidative stress and inflammation.

Key Findings from Recent Studies

  • Anti-Inflammatory Effects : this compound has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. The administration of this compound resulted in:
    • Decreased neutrophil infiltration.
    • Amelioration of lung damage characterized by reduced cellularity and capillary destruction .
  • Nrf2 Activation : The activation of Nrf2 by this compound leads to the upregulation of protective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1). This suggests a protective role against oxidative damage associated with inflammation .
  • Cytotoxicity Assessment : Importantly, this compound did not induce cytotoxicity or increase reactive oxygen species (ROS) levels in treated cells, indicating a favorable safety profile for potential therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityMechanismEffect Observed
Anti-inflammatoryNrf2 activationReduced cytokine levels
CytotoxicityNoneNo cytotoxic effects observed
Lung protectionSuppression of neutrophil influxAmelioration of lung injury features
Gene expression modulationActivation of protective genesIncreased HO-1 and NQO-1 expression

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in various contexts:

  • Acute Lung Injury Model : In a controlled study involving LPS-induced acute lung injury in mice, this compound administration significantly improved lung function and reduced inflammatory markers. The study involved five groups with varying dosages of this compound, demonstrating dose-dependent effects on inflammation suppression .
  • Comparative Analysis : Research comparing this compound with other compounds found that its unique mechanism through Nrf2 activation distinguishes it from traditional anti-inflammatory agents that primarily target NF-κB pathways. This comparative analysis highlights this compound's potential as a novel therapeutic agent in managing inflammatory diseases .

Properties

IUPAC Name

(1R,3aS,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPJOLXWQXEJSQ-RBSFLKMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87827-55-2
Record name Alismol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87827-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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